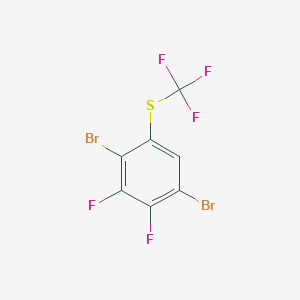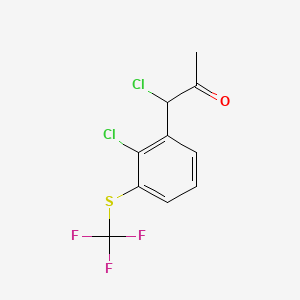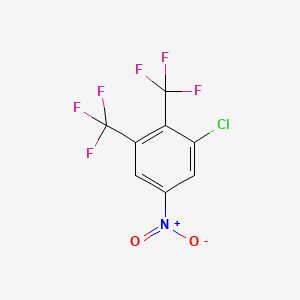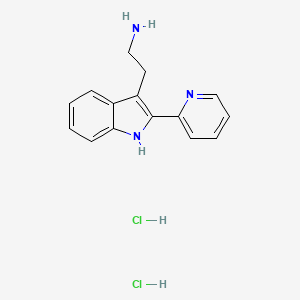
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride is a chemical compound known for its unique structure, which combines a pyridine ring with an indole moiety. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride typically involves the reaction of 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including binding to specific receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2-Pyridin-2-yl-1H-indole: Shares the pyridine-indole structure but lacks the ethylamine side chain.
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine: Similar structure but without the dihydrochloride salt form.
Uniqueness
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride is unique due to its combination of a pyridine ring, an indole moiety, and an ethylamine side chain, along with its dihydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties .
属性
分子式 |
C15H17Cl2N3 |
|---|---|
分子量 |
310.2 g/mol |
IUPAC 名称 |
2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;;/h1-7,10,18H,8-9,16H2;2*1H |
InChI 键 |
KGCHLTHYCTWZRE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


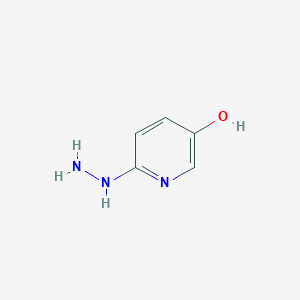
![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
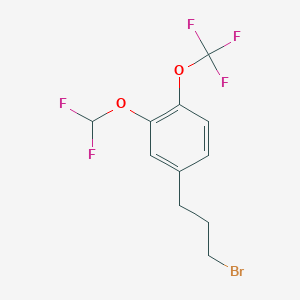
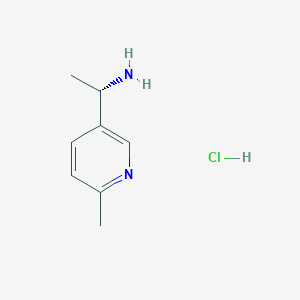
![(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060933.png)

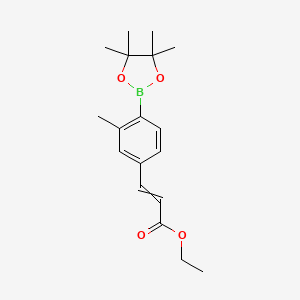
![3-[4-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid](/img/structure/B14060946.png)

